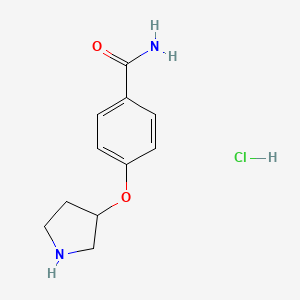
2-(5-Chloro-2-propoxyphenyl)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-propoxyphenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C11H17Cl2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenyl ring, a propoxy group, and an ethanamine moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-propoxyphenyl)ethan-1-aminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-propoxybenzaldehyde and ethanamine.
Reaction: The aldehyde group of 5-chloro-2-propoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Formation of Ethanamine: The alcohol is then converted to the corresponding amine through a substitution reaction with ethanamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized for maximum efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-propoxyphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
2-(5-Chloro-2-propoxyphenyl)ethan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-propoxyphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-methoxyphenyl)ethan-1-aminehydrochloride
- 2-(5-Chloro-2-ethoxyphenyl)ethan-1-aminehydrochloride
- 2-(5-Chloro-2-butoxyphenyl)ethan-1-aminehydrochloride
Uniqueness
2-(5-Chloro-2-propoxyphenyl)ethan-1-aminehydrochloride is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H17Cl2NO |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-(5-chloro-2-propoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-2-7-14-11-4-3-10(12)8-9(11)5-6-13;/h3-4,8H,2,5-7,13H2,1H3;1H |
InChI Key |
MKJLDQXSEQOBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)


![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)



![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)




